4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide
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Overview
Description
4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide is a chemical compound with the molecular formula C13H11IN2O and a molecular weight of 338.14 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a pyridine ring through a carboxamide linkage. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide typically involves the iodination of a benzene derivative followed by the introduction of the pyridinylmethyl group. One common method involves the reaction of 4-iodobenzoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are employed in the presence of ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation .
Scientific Research Applications
4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is employed in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and the pyridinylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-pyridinylmethyl)benzenecarboxamide
- 4-chloro-N-(3-pyridinylmethyl)benzenecarboxamide
- 4-fluoro-N-(3-pyridinylmethyl)benzenecarboxamide
Uniqueness
Compared to its analogs, 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide exhibits unique reactivity due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions. This uniqueness makes it a valuable compound for specific applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
4-iodo-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXUDQNFCPRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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